molecular formula C9H11N5O B12807823 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- CAS No. 6743-28-8

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)-

Cat. No.: B12807823
CAS No.: 6743-28-8
M. Wt: 205.22 g/mol
InChI Key: QATPHBGGYCCSPO-UHFFFAOYSA-N
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Description

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Pteridine derivatives with additional oxygen functionalities.

    Reduction: Dihydropteridine derivatives.

    Substitution: Functionalized pteridine compounds with various substituents.

Scientific Research Applications

Recent studies have highlighted the antiproliferative properties of compounds related to 7(8H)-pteridinone. For instance, derivatives of pteridinones have been tested against various cancer cell lines, showing significant activity. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further drug development.

Cancer Research

  • Inhibition of PI3-Kinase : Pteridinone derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3-K), an enzyme involved in cell growth and proliferation pathways. Inhibiting this pathway can be beneficial in treating cancers characterized by abnormal cell growth .
  • Targeting EPH Receptors : Some studies have shown that pteridinone derivatives can target the ephrin receptor family, which is overexpressed in certain cancers. This specificity could lead to more effective cancer treatments with fewer side effects .

Synthesis and Derivative Development

The synthesis of 7(8H)-pteridinone and its derivatives typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to enhance yield and specificity for biological activity:

Synthetic Method Yield Comments
Claisen RearrangementUp to 80%Effective for creating C5 substituted derivatives .
BOP Chemistry65-80%Useful for introducing aminoalkyl substituents .
Oxidative SubstitutionVaries (30-60%)Required for some pteridine derivatives .

Case Studies

Several case studies illustrate the applications of 7(8H)-pteridinone in drug discovery:

  • Study on Anti-Cancer Activity : A library of pteridinone derivatives was screened for antiproliferative activity against human cancer cell lines such as HeLa and HT-29. Results indicated that certain modifications on the pteridinone structure significantly enhanced their efficacy against these cell lines .
  • PI3-Kinase Inhibition : Research demonstrated that specific pteridinone derivatives could inhibit PI3-K activity, leading to reduced cell proliferation in vitro. This finding supports the potential use of these compounds in therapeutic strategies against tumors driven by PI3-K signaling pathways .

Mechanism of Action

The mechanism of action of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethylpterin: Another pteridine derivative with similar structural features.

    2-Amino-4-hydroxy-6,8-dimethylpteridine: Shares the pteridine core with additional functional groups.

    6,7-Dimethyl-8-ribityllumazine: A pteridine derivative involved in the biosynthesis of riboflavin.

Uniqueness

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- (CAS 104715-57-3) is a pteridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pteridinone core with specific methyl and amino substitutions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is C9H11N5OC_9H_{11}N_5O. The structure can be represented as follows:

Structure 7 8H Pteridinone 6 8 dimethyl 2 methylamino \text{Structure }\quad \text{7 8H Pteridinone 6 8 dimethyl 2 methylamino }

Antitumor Activity

Research indicates that compounds related to pteridinones exhibit significant antitumor properties. For instance, studies have shown that certain pteridine derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves interference with cellular pathways critical for tumor growth.

Case Study:
A study evaluating the cytotoxic effects of pteridine derivatives demonstrated that specific structural modifications enhance their antitumor activity. The MTT assay was employed to assess cell viability in the presence of these compounds, revealing promising results for derivatives similar to 7(8H)-Pteridinone .

Antimicrobial Activity

The antimicrobial properties of 7(8H)-Pteridinone derivatives have also been explored. Compounds with similar structures have shown effectiveness against bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values suggest that these compounds can be potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pteridine Derivatives

Compound NameBacterial StrainMIC (µg/mL)
7(8H)-Pteridinone Derivative AStaphylococcus epidermidis1000
Pteridine Derivative BE. coli500

The biological activity of 7(8H)-Pteridinone is believed to stem from its ability to interact with various biological targets. Research suggests that pteridinones may act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and apoptosis.

Properties

CAS No.

6743-28-8

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

6,8-dimethyl-2-(methylamino)pteridin-7-one

InChI

InChI=1S/C9H11N5O/c1-5-8(15)14(3)7-6(12-5)4-11-9(10-2)13-7/h4H,1-3H3,(H,10,11,13)

InChI Key

QATPHBGGYCCSPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(N=C2N(C1=O)C)NC

Origin of Product

United States

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